6-Bromo-N-(pyridin-2-YL)pyridin-2-amine
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Overview
Description
6-Bromo-N-(pyridin-2-YL)pyridin-2-amine is a compound with the molecular formula C10H8BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a brominating agent. One common method is the chemodivergent synthesis from α-bromoketones and 2-aminopyridine. This reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(pyridin-2-YL)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-N-(pyridin-2-YL)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the pyridine rings play a crucial role in binding to these targets, influencing their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-formylpyridine
- 2-Bromopyridine-6-carboxaldehyde
- 2-Bromopyridyl-6-carboxaldehyde
- 2-Formyl-6-bromopyridine
- 6-Bromo-2-formylpyridine
- 6-Bromo-2-pyridinecarbaldehyde
- 6-Bromopicolinaldehyde
- 6-Bromopyridine-2-aldehyde
Uniqueness
6-Bromo-N-(pyridin-2-YL)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyridin-2-yl group allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H8BrN3 |
---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
6-bromo-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-3-6-10(13-8)14-9-5-1-2-7-12-9/h1-7H,(H,12,13,14) |
InChI Key |
YXLLOGGJGCARBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CC=C2)Br |
Origin of Product |
United States |
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